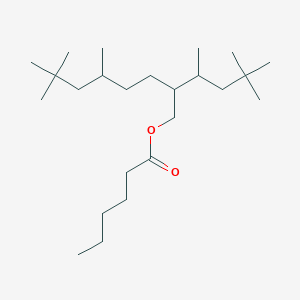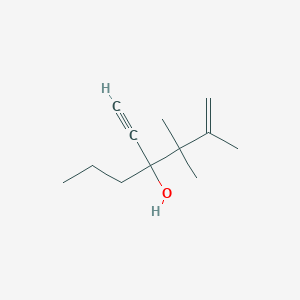
4-Ethynyl-2,3,3-trimethylhept-1-en-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-2,3,3-trimethylhept-1-en-4-ol is an organic compound characterized by the presence of both an alkyne and an alcohol functional group. This compound is notable for its unique structure, which includes a triple bond (alkyne) and a hydroxyl group (alcohol) attached to a heptene backbone. The presence of these functional groups makes it a versatile molecule in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2,3,3-trimethylhept-1-en-4-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Grignard reagents, which are organomagnesium compounds used to form carbon-carbon bonds. The reaction conditions often require anhydrous (water-free) environments and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-2,3,3-trimethylhept-1-en-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
4-Ethynyl-2,3,3-trimethylhept-1-en-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2,3,3-trimethylhept-1-en-4-ol involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Ethynyl-2,3,3-trimethylhept-1-en-4-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
4-Ethynyl-2,3,3-trimethylheptane: Lacks the double bond and hydroxyl group, making it less reactive.
2,3,3-Trimethylhept-1-en-4-ol: Lacks the alkyne group, affecting its reactivity and applications.
Uniqueness
4-Ethynyl-2,3,3-trimethylhept-1-en-4-ol is unique due to the combination of an alkyne and an alcohol functional group on a heptene backbone. This combination provides a versatile platform for various chemical reactions and applications in different fields.
Properties
CAS No. |
90315-96-1 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
4-ethynyl-2,3,3-trimethylhept-1-en-4-ol |
InChI |
InChI=1S/C12H20O/c1-7-9-12(13,8-2)11(5,6)10(3)4/h2,13H,3,7,9H2,1,4-6H3 |
InChI Key |
AGKQGVCUAZFUMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#C)(C(C)(C)C(=C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


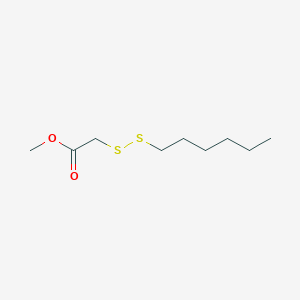
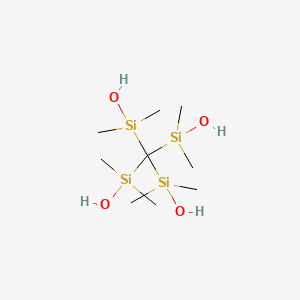
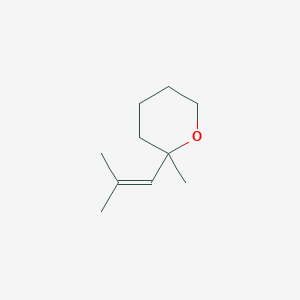
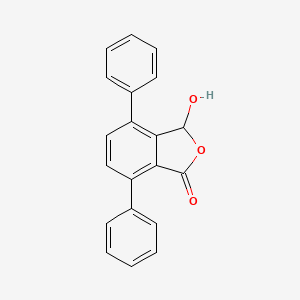
![Dibromobis[(propan-2-yl)oxy]silane](/img/structure/B14349081.png)
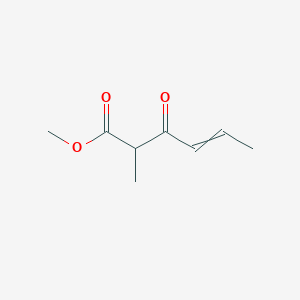
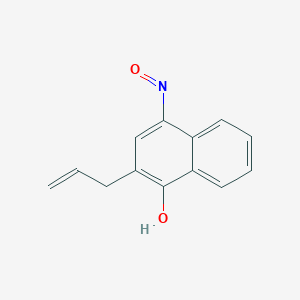
![2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14349095.png)
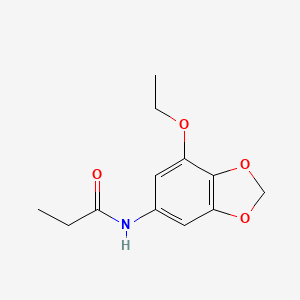
![1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14349097.png)
![Bis[(oxiran-2-yl)methyl] ethenylphosphonate](/img/structure/B14349099.png)
![1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14349101.png)
![Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate](/img/structure/B14349121.png)
